

# Vulgaxanthin I Content in Beet Varieties: A Comparative Guide

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## Compound of Interest

Compound Name: *Vulgaxanthin I*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **vulgaxanthin I** content across various beet ( *Beta vulgaris* ) varieties, supported by experimental data from scientific literature.

**Vulgaxanthin I**, a yellow betaxanthin pigment, is a subject of growing interest for its potential bioactive properties. Understanding its distribution among different cultivars is crucial for targeted research and development.

## Quantitative Comparison of Vulgaxanthin I Content

The following table summarizes the **vulgaxanthin I** content in different beet varieties as reported in recent studies. It is important to note that the concentration of **vulgaxanthin I** can be influenced by factors such as the part of the beet analyzed (peel or flesh), growing conditions, and analytical methodology.

Beet Variety	Plant Part	Vulgaxanthin I Content	Analytical Method	Reference
Red Beet Varieties				
Tytus	Peel	1231 mg/100 g Dry Extract	HPLC-DAD-ESI-MS	[1]
Ceryl	Peel	>609 mg/100 g Dry Extract	HPLC-DAD-ESI-MS	[1]
Chrobry	Peel	>609 mg/100 g Dry Extract	HPLC-DAD-ESI-MS	[1]
Forono	Peel	>609 mg/100 g Dry Extract	HPLC-DAD-ESI-MS	[1]
Tytus	Flesh	<609 mg/100 g Dry Extract	HPLC-DAD-ESI-MS	[1]
Ceryl	Flesh	<609 mg/100 g Dry Extract	HPLC-DAD-ESI-MS	[1]
Chrobry	Flesh	609 mg/100 g Dry Extract	HPLC-DAD-ESI-MS	[1]
Forono	Flesh	<609 mg/100 g Dry Extract	HPLC-DAD-ESI-MS	[1]
Monorubra	Hypocotyl Extract	Betaxanthin content higher than some other non-beetroot varieties	UV/Vis Spectrophotometry	[2][3]
Libero	Hypocotyl Extract	Betaxanthin content higher than some other non-beetroot varieties	UV/Vis Spectrophotometry	[2][3]

Yellow Beet Variety				
Boldor	Peel	574 mg/100 g Dry Extract	HPLC-DAD-ESI-MS	[1]
Boldor	Flesh	317 mg/100 g Dry Extract	HPLC-DAD-ESI-MS	[1]
Other Varieties				
Sugar Beet 'Labonita'	Hypocotyl Extract	Betaxanthin content reported	UV/Vis Spectrophotometry	[2][3]
Swiss Chard 'Lucullus'	Hypocotyl Extract	Betaxanthin content reported	UV/Vis Spectrophotometry	[2][3]
Fodder Beet 'Monro'	Hypocotyl Extract	Betaxanthin content reported	UV/Vis Spectrophotometry	[2][3]

Note: Direct comparison between studies may be limited due to variations in extraction methods, units of measurement, and the specific beet tissues analyzed. For instance, some studies report on the peel, which generally has a higher concentration of betalains, while others analyze the entire hypocotyl.[1]

## Experimental Protocols

The quantification of **vulgaxanthin I** in beet varieties is primarily achieved through spectrophotometric and high-performance liquid chromatography (HPLC) methods.

## Spectrophotometric Quantification of Vulgaxanthin I

This method provides a rapid estimation of total betaxanthin content, of which **vulgaxanthin I** is the primary component in beets.[2]

### 1. Sample Preparation:

- A known weight of fresh beet tissue (e.g., peel or flesh) is homogenized.
- The homogenate is extracted with a suitable solvent, typically 80% ethanol or a phosphate buffer (e.g., 0.05 M, pH 6.5).[1][2]
- The mixture is centrifuged, and the supernatant is collected for analysis.[2]

## 2. Spectrophotometric Analysis:

- The absorbance of the extract is measured at specific wavelengths using a UV/Vis spectrophotometer.
- The maximum absorbance for **vulgaxanthin I** is at approximately 476-480 nm.[2][4]
- A correction for impurities is often made by measuring the absorbance at 600 nm.[2]
- The concentration of **vulgaxanthin I** is calculated using the Beer-Lambert law, with a molar extinction coefficient ( $\epsilon$ ) of 48,000 L·mol<sup>-1</sup>·cm<sup>-1</sup> and a molecular weight of 339 g/mol .[1][5]

# High-Performance Liquid Chromatography (HPLC) Quantification of Vulgaxanthin I

HPLC offers a more precise quantification of individual betaxanthins, including **vulgaxanthin I**.

## 1. Sample Preparation:

- Extraction is performed as described for the spectrophotometric method.
- The resulting extract is filtered through a membrane filter (e.g., 0.45 µm) before injection into the HPLC system.[2]

## 2. HPLC-DAD-ESI-MS Analysis:

- A C18 reversed-phase column is commonly used for separation.[1]
- A gradient elution is performed with a mobile phase typically consisting of an acidified aqueous solution (e.g., 0.012% formic acid) and an organic solvent like acetonitrile.[5]

- Detection is carried out using a Diode Array Detector (DAD) to monitor the absorbance at the characteristic wavelength for betaxanthins (around 480 nm).[\[1\]](#)
- Mass Spectrometry (MS) with Electrospray Ionization (ESI) is used for confirmation of the identity of **vulgaxanthin I** based on its mass-to-charge ratio (m/z).[\[1\]](#)
- Quantification is achieved by comparing the peak area of **vulgaxanthin I** in the sample to that of a known standard.[\[1\]](#)

## Experimental Workflow

The following diagram illustrates a generalized workflow for the quantification of **vulgaxanthin I** in beet varieties.



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